AEG-41174 is classified under antineoplastic agents and small molecules. It has been designated as a new molecular entity, indicating that it has not been previously approved for use in humans. The compound is notable for its mechanism of action, which involves the inhibition of tyrosine kinases that play vital roles in cell signaling pathways associated with cancer progression .
The synthesis of AEG-41174 involves several steps that ensure the purity and efficacy of the final product. While specific synthetic routes are proprietary, the general approach typically includes:
The synthesis process is critical for ensuring that the compound maintains its desired biological activity while minimizing impurities that could affect its performance in clinical settings .
AEG-41174 primarily functions through competitive inhibition of tyrosine kinases involved in signaling pathways related to cell proliferation and survival. The chemical reactions involved include:
The specificity for certain kinases like JAK2 and Bcr-Abl makes it particularly relevant in treating specific types of leukemia .
The mechanism of action of AEG-41174 involves:
This mechanism highlights its potential effectiveness against malignancies driven by aberrant kinase activity .
While specific chemical properties such as melting point or boiling point are not provided, the stability under recommended storage conditions suggests favorable properties for laboratory handling.
AEG-41174 is primarily investigated for its therapeutic potential in:
The ongoing clinical trials will further elucidate its efficacy and safety profile, potentially leading to new treatment options for patients with resistant forms of cancer .
AEG-41174 emerged from the oncology-focused drug discovery programs of Aegera Therapeutics, a biotechnology company specializing in apoptosis-modulating therapeutics. The compound was initially developed as part of a broader effort to target key signaling pathways implicated in cancer cell survival and proliferation. Its nomenclature follows a systematic approach: "AEG" denotes its origin (Aegera Therapeutics), followed by a unique numerical identifier (41174), which distinguishes it from other compounds in Aegera's pipeline such as AEG40826 (IAP inhibitor) and AEG35156 (XIAP inhibitor) [6].
A significant milestone occurred in 2007 when Human Genome Sciences (HGS) secured exclusive worldwide rights (excluding Japan) to develop and commercialize Aegera's oncology compounds, including AEG-41174. This strategic collaboration included a $15 million upfront payment and potential milestone payments totaling $295 million, reflecting the compound's perceived therapeutic value [6]. At the time of licensing, AEG-41174 was already in Phase 1 clinical development for hematological malignancies, positioning it as a promising candidate within the emerging class of kinase inhibitors [1] [6].
Table 1: Key Developmental Milestones for AEG-41174
Timeline | Event | Significance | |
---|---|---|---|
Pre-2007 | Discovery at Aegera Therapeutics | Identification of tyrosine kinase inhibitory activity | |
2007 | Licensing agreement with Human Genome Sciences | $15M upfront payment; global development rights transferred | |
2008-2010 | Phase 1 clinical trials (hematological malignancies) | First-in-human evaluation in the United States and Germany | |
Current Status | Development status: Discontinued (Phase 1) | Limited clinical progression despite preclinical promise | [3] |
AEG-41174 belongs to the class of small molecule tyrosine kinase inhibitors (TKIs) characterized by low molecular weight (<500 Da) and specific binding to tyrosine kinase domains. Its exact chemical structure remains proprietary, though available data confirm it as a non-ATP competitive inhibitor [1] [2]. This mechanistic distinction positions AEG-41174 in a specialized category of kinase inhibitors that:
The compound's physicochemical properties include:
Comparative Classification of Kinase Inhibitor Types
Inhibitor Type | Binding Site | Kinase Conformation | Representative Drugs | AEG-41174 Relevance | |
---|---|---|---|---|---|
Type I | ATP-binding pocket | Active (DFG-Asp in) | Gefitinib, Erlotinib | Differs in mechanism | |
Type II | Allosteric site | Inactive (DFG-Asp out) | Imatinib, Nilotinib | Mechanistically aligned | |
Non-ATP competitive | Remote from ATP site | Variable | Midostaurin | Directly comparable | [5] [8] |
AEG-41174 was primarily investigated for hematological malignancies due to its dual targeting of JAK2 and Bcr-Abl—kinases implicated in myeloproliferative neoplasms and leukemias. Preclinical data demonstrated synergistic activity when combined with TRAIL receptor antibodies (developed by HGS), enhancing apoptosis in cancer cell lines [6]. Key research areas include:
Molecular Targeting Rationale
Clinical Development Status
Phase 1 trials focused on hematological malignancies in the United States and Germany [3]. Trial designs likely explored:
Despite promising preclinical synergy with TRAIL-based therapies, clinical development was discontinued after Phase 1 [3]. Current accessibility is limited to research-grade material supplied by specialty chemical vendors (e.g., MedKoo, Smolecule) with minimum order quantities of 1g and lead times of 2-4 months for synthesis [1] [2].
Table 2: Key Kinase Targets in Hematological Malignancies
Target Kinase | Associated Cancers | Inhibition Mechanism | Therapeutic Challenge Addressed | |
---|---|---|---|---|
JAK2 | Myelofibrosis, Polycythemia vera | Non-ATP competitive | Overcoming hyperactivation mutations | |
Bcr-Abl | Chronic Myeloid Leukemia (CML) | Allosteric inhibition | Resistance to ATP-competitive inhibitors | |
FLT3 | Acute Myeloid Leukemia (AML) | Multi-kinase inhibition | FLT3-ITD mutation survival signaling | [2] [3] [8] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: